N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O3/c20-14-7-9-15(10-8-14)22-18(24)16-5-3-11-23(19(16)25)26-12-13-4-1-2-6-17(13)21/h1-11H,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHWFWJFARGSOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Introduction of Fluorine Atoms: Fluorination of the phenyl rings can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling Reactions: The coupling of the fluorinated phenyl rings with the pyridine ring can be performed using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LAH) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Target Specificity
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Impact of Fluorination: The 4-fluorophenyl group in the target compound and BMS-777607 enhances metabolic stability and target affinity compared to non-fluorinated analogs . Substitution at the 2-position (e.g., ethoxy in BMS-777607 vs.
Role of the Dihydropyridine Core: The 2-oxo-1,2-dihydropyridine scaffold is critical for ATP-competitive binding in kinase inhibitors like BMS-777607 . Modifications to the pyridine ring (e.g., chloro or amino groups in BMS-777607) improve potency and selectivity .
Pharmacokinetic Differences :
- BMS-777607 exhibits oral efficacy due to its balanced lipophilicity (LogP ~3.5) and moderate molecular weight (~500 Da) .
- Compounds with bulkier substituents (e.g., 2-chloro-6-fluorobenzyl in ) may face solubility challenges, limiting oral bioavailability.
Selectivity and Therapeutic Implications
- BMS-777607 : Shows >100-fold selectivity for Met over unrelated kinases, reducing off-target toxicity in preclinical models .
- PHA-739358: Despite a different scaffold, it highlights how minor structural changes can shift target specificity (e.g., Aurora vs. Met kinases) .
- The target compound’s lack of an ethoxy or chloropyridinyloxy group (compared to BMS-777607) may reduce Met kinase affinity but could favor alternative targets.
Biological Activity
N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 356.32 g/mol. The structure features a dihydropyridine core substituted with fluorophenyl and methoxy groups, which are known to influence its biological activity.
Research indicates that this compound exhibits various biological activities through several mechanisms:
- HIV Integrase Inhibition : Similar compounds have shown inhibitory activity against HIV integrase, an essential enzyme for viral replication. For instance, derivatives of tetrahydropyrimidine carboxamides were tested and exhibited IC50 values indicating effective inhibition .
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various pathogens. The presence of fluorine atoms in the structure is often correlated with enhanced bioactivity due to increased lipophilicity and metabolic stability .
Biological Activity Data Table
Case Studies
-
HIV Integrase Study :
A study evaluated the inhibitory effects of various derivatives on HIV integrase. The most active compound from the series showed an IC50 value of 0.65 µM, indicating strong potential as an anti-HIV agent. However, these compounds did not demonstrate significant activity against HIV-1 and HIV-2 in cell culture assays below cytotoxic concentrations . -
Antimicrobial Evaluation :
Another study focused on the antimicrobial properties of related compounds, where several derivatives were tested against bacterial strains like Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had a minimum inhibitory concentration (MIC) ranging from 1.9 to 125 µg/mL, showcasing their potential as antimicrobial agents .
Research Findings
Recent findings suggest that the biological activity of this compound can be attributed to its structural features that enhance interaction with biological targets. The incorporation of fluorine atoms has been linked to increased potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
